

Discovery and history of hafnium tetrabromide

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An In-depth Technical Guide to the Discovery and History of Hafnium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium (Hf), the 72nd element in the periodic table, is a lustrous, silvery-gray transition metal with significant applications in nuclear technology, electronics, and high-temperature superalloys.[1] Its chemical compounds, particularly the tetrahalides, serve as crucial precursors for the synthesis of organometallic catalysts, advanced materials, and thin films used in microelectronics. Among these, hafnium tetrabromide (HfBr₄) is a key intermediate, noted for its volatility and reactivity. This guide provides a comprehensive overview of the discovery of hafnium, the subsequent history and synthesis of hafnium tetrabromide, its physicochemical properties, and detailed experimental protocols for its preparation.

Part 1: The Discovery of the Element Hafnium (Hf)

The story of hafnium tetrabromide begins with the discovery of its parent element, a classic example of scientific prediction confirmed by experimental validation.

- Mendeleev's Prediction (1869): In his formulation of the periodic law, Dmitri Mendeleev predicted the existence of a heavier analogue of titanium and zirconium, which he placed as element 72.[1]
- The Bohr-Hevesy-Coster Collaboration (1923): For decades, the identity of element 72 was a subject of debate. The breakthrough came from Niels Bohr's institute in Copenhagen.[2]



Guided by Bohr's quantum theory, which predicted that element 72 would be a transition metal chemically similar to zirconium, Dirk Coster and George de Hevesy undertook a systematic search.[2]

• Identification in Zircon: Using X-ray spectroscopy on a Norwegian zircon mineral (ZrSiO₄), Coster and Hevesy identified spectral lines that matched the predictions for element 72.[3] They announced their discovery in 1923, naming the element "hafnium" after Hafnia, the Latin name for Copenhagen, the city of its discovery.[1][4]

The discovery confirmed that hafnium is invariably found in zirconium minerals, typically at concentrations of 1-5%.[2] The profound chemical similarity between zirconium and hafnium, a consequence of the lanthanide contraction, makes their separation exceptionally challenging—a central theme in the chemistry of both elements.[1][5]

Part 2: History and Synthesis of Hafnium Tetrabromide (HfBr₄)

Following the isolation of hafnium, researchers began to characterize its basic inorganic compounds. While the first synthesis of pure hafnium metal (via the tetraiodide) was achieved by Anton Eduard van Arkel and Jan Hendrik de Boer in 1925, the study of the tetrabromide followed.[6]

Early detailed structural work on hafnium tetrabromide was published in 1963 by S. S. Berdonosov and colleagues, who conducted an X-ray study of the compound.[4] The most common and direct method for synthesizing hafnium tetrabromide is the direct combination of the elements at elevated temperatures.[5]

Primary Synthesis Reaction: Hf (s) + 2 Br₂ (g) \rightarrow HfBr₄ (g)[5]

This reaction is typically carried out in a sealed, evacuated apparatus, and the product is purified by vacuum sublimation. Hafnium tetrabromide can also be formed through halide exchange reactions, for instance, by reacting hafnium tetrachloride with a bromide source in a suitable solvent.[5]

Part 3: Physicochemical Properties



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Hafnium tetrabromide is a colorless, crystalline solid that is highly sensitive to moisture, hydrolyzing to form hafnium oxides or oxybromides and hydrobromic acid.[1][5] It is diamagnetic and sublimes readily under vacuum.[4] Unlike the polymeric chain structure of hafnium tetrachloride, HfBr₄ adopts a molecular structure with tetrahedral Hf centers, similar to its zirconium analogue, ZrBr₄.[4]

All quantitative data is summarized in the table below for easy reference.



Property	Value	Reference(s)
Identifiers		
IUPAC Name	Tetrabromohafnium	[5]
CAS Number	13777-22-5	[4]
Physical Properties		
Molecular Formula	HfBr ₄	[4]
Molecular Weight	498.11 g/mol	
Appearance	Colorless/white crystalline solid; tan powder	[4]
Density (Theoretical)	5.094 g/cm ³	[4]
Melting Point	424 °C (at 3.34 MPa)	
Sublimation Point	Sublimes in vacuum. A sublimation temperature of ~220°C is cited by commercial suppliers.	[4]
Crystal Structure	Adopts a cubic crystal structure similar to ZrBr ₄ (Space Group Pa-3), but specific lattice parameters are not consistently reported.	[4]
Thermodynamic Properties		
Standard Enthalpy of Formation, ΔH°f (298.15 K, solid)	-183.14 ± 0.43 kcal/mol (-766.26 ± 1.8 kJ/mol)	[2]
Standard Molar Entropy, S° (298.15 K, solid)	57.5 ± 3.0 cal/K·mol (estimated)	[2]

Part 4: Experimental Protocols



Protocol 1: Synthesis of Hafnium Tetrabromide via Direct Bromination

This protocol describes the synthesis of HfBr₄ from elemental hafnium and bromine in a sealed quartz tube, followed by purification via vacuum sublimation. This method is standard for preparing high-purity, anhydrous metal halides.

Materials and Equipment:

- Hafnium metal powder or sponge (high purity, Zr-free)
- Liquid bromine (reagent grade)
- Heavy-walled quartz tube (e.g., 25 mm OD, 300 mm length), sealed at one end
- Schlenk line or high-vacuum manifold
- Tube furnace with two independently controlled temperature zones
- High-temperature torch for glassblowing (for sealing the quartz tube)
- Inert atmosphere glovebox

Methodology:

- Preparation (inside a glovebox):
 - Place a precisely weighed amount of hafnium powder (e.g., 2.00 g, 11.2 mmol) into the quartz tube, ensuring it forms a loose pile at the sealed end.
 - Cool a small ampoule containing a stoichiometric excess of liquid bromine (e.g., ~2.5 mL, ~7.5 g, 47 mmol) in a cold well or with liquid nitrogen.
 - Carefully transfer the frozen bromine into the quartz tube containing the hafnium.
- Sealing the Reactor:
 - Attach the open end of the quartz tube to a vacuum line via a ground glass joint or suitable adapter.



- \circ Evacuate the tube to high vacuum (< 10^{-3} torr) while keeping the bromine frozen using a liquid nitrogen bath.
- Once a stable vacuum is achieved, use a high-temperature torch to carefully seal the tube,
 creating a self-contained reactor ampoule approximately 20-25 cm in length.

Reaction:

- Place the sealed ampoule into a two-zone tube furnace.
- Position the end of the tube containing the reactants (hafnium and bromine) in the first zone. Position the empty end of the tube in the second, cooler zone.
- Slowly heat the first zone to 450-500 °C. The bromine will vaporize and react with the hot hafnium metal.
- Maintain the second zone at a slightly lower temperature, around 400 °C, to prevent premature condensation of the product.
- Allow the reaction to proceed for 12-24 hours, or until all the metallic hafnium has been consumed and the characteristic red-brown color of bromine vapor has disappeared.

Purification by Sublimation:

- After the reaction is complete, reposition the ampoule in the furnace.
- Heat the end of the tube containing the crude HfBr4 product to 250-300 °C.
- Keep the other end of the tube outside the furnace, allowing it to remain at ambient temperature or be gently cooled with an air stream.
- The hafnium tetrabromide will sublime and deposit as colorless, well-formed crystals in the cool zone. Less volatile impurities (e.g., hafnium oxides or oxybromides) will remain in the hot zone.

Product Recovery:

Allow the ampoule to cool completely to room temperature.



- Transfer the sealed ampoule into an inert atmosphere glovebox.
- Carefully score and break the tube to recover the purified crystals of hafnium tetrabromide.
 The product should be stored under a strictly anhydrous and inert atmosphere.

Part 5: Mandatory Visualizations

Diagrams were created using Graphviz to illustrate key processes and relationships.

Caption: Experimental workflow for the synthesis of HfBr₄.

Caption: Logical relationships from natural ore to pure HfBr₄.

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